3-Ethyl-4-fluorobenzenesulfonyl chloride
Description
3-Ethyl-4-fluorobenzenesulfonyl chloride is a sulfonyl chloride derivative with a fluorine atom and an ethyl group substituted at the 3- and 4-positions of the benzene ring, respectively. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other functionalized aromatic compounds. The fluorine substituent enhances electrophilicity at the sulfonyl chloride group, while the ethyl group may influence steric and electronic properties. This compound is used in pharmaceutical and agrochemical research for developing bioactive molecules .
Properties
Molecular Formula |
C8H8ClFO2S |
|---|---|
Molecular Weight |
222.66 g/mol |
IUPAC Name |
3-ethyl-4-fluorobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8ClFO2S/c1-2-6-5-7(13(9,11)12)3-4-8(6)10/h3-5H,2H2,1H3 |
InChI Key |
VMDUJHNFYRKLEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
Below is a comparative analysis of 3-ethyl-4-fluorobenzenesulfonyl chloride with structurally related sulfonyl chlorides, focusing on reactivity, stability, and applications.
Research Findings
Reactivity Trends :
- The 4-fluoro substituent in 3-ethyl-4-fluorobenzenesulfonyl chloride increases electrophilicity at the sulfonyl chloride group compared to the 4-methoxy analogue. This makes it more reactive in nucleophilic substitutions, such as reactions with amines to form sulfonamides .
- In contrast, the 4-methoxy group in 3-ethyl-4-methoxybenzenesulfonyl chloride (CAS 84911-01-3) reduces electrophilicity due to its electron-donating nature, slowing down reactions but improving selectivity in multi-step syntheses .
Stability and Storage :
- Fluorinated sulfonyl chlorides like 3-ethyl-4-fluorobenzenesulfonyl chloride are prone to hydrolysis and require anhydrous storage. In comparison, methoxy-substituted derivatives (e.g., CAS 84911-01-3) exhibit better stability, with documented long-term storage under refrigeration .
Synthetic Utility: Fluorinated derivatives are favored in medicinal chemistry for their ability to enhance metabolic stability and bioavailability in drug candidates. Methoxy-substituted analogues are more commonly used as intermediates for non-pharmaceutical applications, such as surfactants or polymer additives .
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